molecular formula C22H29N3O6S2 B300418 2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B300418
M. Wt: 495.6 g/mol
InChI Key: RUOHTOBKKIOHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as EMA401, is a small molecule drug that is being researched for its potential use in the treatment of chronic pain. It was first developed by Spinifex Pharmaceuticals in Australia and is currently being studied by Novartis.

Mechanism of Action

2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide works by blocking the activity of the angiotensin II type 2 receptor, which is involved in pain signaling. By blocking this receptor, 2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide may be able to reduce the transmission of pain signals and alleviate chronic pain.
Biochemical and physiological effects:
2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the angiotensin II type 2 receptor, which is involved in pain signaling. It has also been shown to reduce the release of inflammatory cytokines, which are involved in the development of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is that it has been shown to be effective in reducing chronic pain in animal models. However, one of the limitations of this drug is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on 2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide. One area of research is to study the safety and efficacy of this drug in humans. Another area of research is to explore the potential use of 2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide in the treatment of other types of chronic pain, such as neuropathic pain. Additionally, researchers may explore the use of 2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide in combination with other drugs for the treatment of chronic pain.

Synthesis Methods

The synthesis of 2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide involves several steps, including the reaction of 2-ethoxyaniline with methylsulfonyl chloride to form 2-ethoxy(methylsulfonyl)aniline. This compound is then reacted with 4-(1-piperidinylsulfonyl)phenylacetic acid to form 2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide.

Scientific Research Applications

2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is being studied for its potential use in the treatment of chronic pain. It is believed to work by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in pain signaling.

properties

Product Name

2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Molecular Formula

C22H29N3O6S2

Molecular Weight

495.6 g/mol

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H29N3O6S2/c1-3-31-21-10-6-5-9-20(21)25(32(2,27)28)17-22(26)23-18-11-13-19(14-12-18)33(29,30)24-15-7-4-8-16-24/h5-6,9-14H,3-4,7-8,15-17H2,1-2H3,(H,23,26)

InChI Key

RUOHTOBKKIOHCD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C

Origin of Product

United States

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